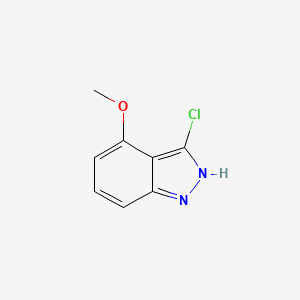

3-Chloro-4-methoxy-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTQAVLIVAQNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NNC(=C21)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303109 | |

| Record name | 1H-Indazole, 3-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264481-58-4 | |

| Record name | 1H-Indazole, 3-chloro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264481-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In the context of 3-Chloro-4-methoxy-1H-indazole, the regiochemical outcome of such reactions is governed by the combined directing effects of the chloro, methoxy (B1213986), and the pyrazole (B372694) ring nitrogen atoms. The methoxy group at the 4-position is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. wikipedia.orgmasterorganicchemistry.com Conversely, the chloro group at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate sigma complex. masterorganicchemistry.comorganicchemistrytutor.com

The pyrazole portion of the indazole ring also significantly influences the regioselectivity. The N1 nitrogen atom, bearing a hydrogen, and the N2 nitrogen atom both possess lone pairs of electrons that can participate in the aromatic system. Generally, electrophilic attack on the indazole ring is favored at the C3, C5, and C7 positions. However, with the C3 position already substituted, the directing effects of the existing substituents on the carbocyclic ring become paramount.

Considering the cumulative effects in this compound, the powerful ortho, para-directing ability of the 4-methoxy group would strongly favor substitution at the C5 and C7 positions. The C5 position is ortho to the methoxy group, while the C7 position is also activated. The deactivating nature of the C3-chloro group would likely disfavor substitution at the adjacent C4 position, which is already occupied by the methoxy group. Therefore, electrophilic attack is most probable at the C7 position, followed by the C5 position, due to steric hindrance from the methoxy group potentially disfavoring the C5 position to some extent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C5 | Activated by 4-methoxy group (ortho) | Favorable, but may experience steric hindrance |

| C6 | Less activated compared to C5 and C7 | Less Favorable |

| C7 | Activated by 4-methoxy group | Highly Favorable |

Note: This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituents. Experimental verification is required for definitive confirmation.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. stmarys-ca.edubyjus.commasterorganicchemistry.comyoutube.com For this compound, these reactions would be expected to yield predominantly the 7-substituted product. For instance, nitration with a mixture of nitric and sulfuric acid would likely produce 3-Chloro-4-methoxy-7-nitro-1H-indazole.

Nucleophilic Aromatic Substitution Reactions of Halogenated Indazoles

The chlorine atom at the C3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent pyrazole ring. libretexts.org Halogenated indazoles, particularly at the 3-position, are valuable precursors for the synthesis of more complex derivatives through cross-coupling reactions.

A prominent example of this reactivity is the Suzuki-Miyaura cross-coupling reaction, where the chloro group can be displaced by an aryl or vinyl group using a palladium catalyst and a boronic acid derivative. nih.gov This reaction provides a versatile method for the construction of C-C bonds.

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. mit.eduwiley.comnih.govsemanticscholar.orgnih.gov In this reaction, the 3-chloro group can be substituted with a variety of primary and secondary amines, leading to the synthesis of 3-aminoindazole derivatives.

Copper-catalyzed reactions also offer a pathway for the nucleophilic substitution of the 3-chloro group. For instance, copper-catalyzed coupling with amines or other nucleophiles can be an effective method for the functionalization of the indazole core. nih.gov

The general mechanism for these transformations involves the oxidative addition of the palladium or copper catalyst to the C-Cl bond, followed by transmetalation (in the case of Suzuki coupling) or coordination of the nucleophile, and finally reductive elimination to yield the product and regenerate the catalyst.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on 3-Chloroindazoles

| Reaction | Catalyst | Nucleophile | Product Type |

| Suzuki-Miyaura Coupling | Palladium complex | Aryl/Vinyl boronic acid | 3-Aryl/Vinyl-indazole |

| Buchwald-Hartwig Amination | Palladium complex | Primary/Secondary amine | 3-Aminoindazole |

| Copper-Catalyzed Amination | Copper salt | Amine | 3-Aminoindazole |

Oxidation and Reduction Chemistry of this compound and its Derivatives

The oxidation and reduction chemistry of the indazole ring system itself, rather than its substituents, is less commonly explored but represents an important aspect of its reactivity. The indazole nucleus is generally stable to mild oxidizing and reducing agents.

Oxidation: Oxidation of the indazole ring can lead to ring-opening products or the formation of N-oxides. Strong oxidizing agents may lead to the degradation of the aromatic system. The specific conditions required for the selective oxidation of the this compound ring without affecting the chloro and methoxy substituents would need careful optimization. Oxidation of the pyrazole ring in related heterocyclic systems like imidazoles has been studied, often initiated by hydroxyl radicals, leading to ring-opened products. nih.govrsc.org Similar pathways could be envisioned for indazoles under specific oxidative stress conditions. Imino-λ3-iodane has been shown to trigger the oxidative ring-opening of 2H-indazoles. acs.org

Reduction: Reduction of the indazole ring is also challenging due to its aromatic stability. Catalytic hydrogenation under harsh conditions (high pressure and temperature) might lead to the saturation of the carbocyclic ring, affording tetrahydroindazole (B12648868) derivatives. However, the pyrazole ring is generally more resistant to reduction. Electrochemical methods can also be employed for the reduction of heterocyclic systems. organic-chemistry.org For this compound, the chloro group might also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions, which would need to be considered in synthetic planning.

It is important to distinguish the oxidation and reduction of the core indazole structure from the transformation of its substituents. For example, if a nitro group were present on the ring, it could be selectively reduced to an amino group using various reagents like SnCl₂/HCl or catalytic hydrogenation, leaving the indazole ring intact.

Rearrangement Reactions and Their Mechanistic Investigations

The indazole skeleton can undergo several types of rearrangement reactions, leading to the formation of other heterocyclic systems. These transformations are often induced by thermal or photochemical stimuli.

A notable example is the photochemical rearrangement of indazoles to benzimidazoles. nih.govacs.orgnih.gov Upon irradiation with UV light, 1H-indazoles can isomerize to the corresponding benzimidazole (B57391) derivatives. The proposed mechanism involves the formation of an excited state, followed by N-N bond cleavage and subsequent ring closure to form the more stable benzimidazole ring system. This reaction provides a synthetic route to access benzimidazoles from readily available indazole precursors.

Thermal rearrangements of certain fused indazole derivatives have also been reported, leading to ring-expanded or ring-contracted products. acs.org These reactions often proceed through complex mechanistic pathways involving intermediates such as nitrenes or diradicals.

Another type of rearrangement that can occur in heterocyclic systems is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms. While more common in other heterocyclic systems like triazoles and pyrimidines, analogous rearrangements in the indazole series, particularly with suitably substituted derivatives, could be envisaged under specific conditions.

Chemo- and Regioselectivity in Multi-Substituted Indazole Systems

In a multi-substituted indazole system like this compound, the interplay of different functional groups leads to challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the potential reactive sites include the N-H of the pyrazole ring, the C3-chloro group, and the carbocyclic ring. Reactions such as N-alkylation or N-acylation will selectively occur at the nitrogen atoms. nih.govd-nb.info Nucleophilic aromatic substitution will target the C3-chloro position, while electrophilic aromatic substitution will occur on the benzene (B151609) ring. By carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize one part of the molecule while leaving the others intact.

Regioselectivity: Regioselectivity in this system is primarily dictated by the directing effects of the existing substituents. As discussed in section 3.1, electrophilic attack on the carbocyclic ring is expected to be highly regioselective, favoring the C7 position.

In the case of N-alkylation, a mixture of N1 and N2 isomers is often obtained. The ratio of these isomers can be influenced by the nature of the alkylating agent, the base used, and the solvent. nih.govd-nb.info Steric and electronic factors of the substituents on the indazole ring also play a crucial role in determining the N1/N2 regioselectivity. For instance, bulky substituents at the C7 position may favor alkylation at the N1 position due to steric hindrance.

Metalation reactions, such as lithiation, followed by quenching with an electrophile, are another powerful tool for the functionalization of indazoles. The regioselectivity of deprotonation is directed by the most acidic proton or by directing groups. In this compound, the N-H proton is the most acidic and will be removed first by a strong base. Subsequent C-H deprotonation would likely be directed by the methoxy and chloro groups, as well as the pyrazole ring.

The understanding and control of chemo- and regioselectivity are crucial for the efficient and predictable synthesis of complex indazole derivatives for various applications.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the exact position of each atom in the crystal lattice. This technique is indispensable for confirming molecular structure, bond lengths, bond angles, and stereochemistry.

Single crystal X-ray diffraction (SC-XRD) is a powerful tool frequently employed in the study of substituted indazoles to confirm their synthesized structures unequivocally. rsc.orgnih.govresearchgate.net While a specific crystallographic study for 3-Chloro-4-methoxy-1H-indazole is not prominently available in the reviewed literature, the analysis of closely related substituted indazoles demonstrates the utility and the type of data generated by this method. For instance, the structures of various functionalized indazoles have been successfully determined, confirming the position of substituents on the bicyclic ring system. researchgate.netresearchgate.net

In a typical SC-XRD experiment on an indazole derivative, a suitable single crystal is grown and mounted on a diffractometer. The resulting diffraction data allows for the determination of key crystallographic parameters.

Interactive Table: Representative Crystallographic Data for Substituted Indazole Derivatives Below is a table showcasing typical crystallographic data obtained for related chloro-substituted indazole compounds, illustrating the precise structural information that can be obtained.

| Parameter | N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov | N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov |

| Formula | C₁₄H₁₂ClN₃O₃S | C₁₉H₂₀ClN₃O₄S |

| Molar Mass | 337.78 g/mol | 421.89 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 16.1229 (5) | 8.2699 (7) |

| b (Å) | 10.0562 (3) | 13.1235 (12) |

| c (Å) | 9.7955 (2) | 10.0026 (9) |

| β (°) ** | 105.388 (1) | 110.379 (5) |

| Volume (ų) ** | 1531.26 (7) | 1017.64 (16) |

| Z | 4 | 2 |

This data is illustrative of the type of information obtained from SC-XRD studies on related indazole compounds.

Beyond defining the structure of a single molecule, X-ray crystallography provides critical insights into how molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking. researchgate.netchemrxiv.org Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability.

In substituted indazoles, the presence of hydrogen bond donors (N-H), acceptors (N, O), and halogen atoms (Cl) leads to a variety of predictable and interesting packing motifs.

Hydrogen Bonding: N—H···O and N—H···N hydrogen bonds are common in indazole structures, often linking molecules into one-dimensional chains, two-dimensional networks, or more complex three-dimensional arrays. nih.govnih.gov For example, in the crystal structure of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, N—H⋯O hydrogen bonds link molecules into a two-dimensional network. nih.gov

π–π Stacking: The aromatic nature of the indazole ring system facilitates π–π stacking interactions, where the electron clouds of adjacent rings interact, contributing to crystal stability. researchgate.net

Interactive Table: Common Intermolecular Interactions in Chloro-Indazole Crystal Structures

| Interaction Type | Example Compound | Description of Motif | Reference |

| N—H···O | N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Forms a two-dimensional network parallel to the (001) plane. | nih.gov |

| N—H···N | N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Connects molecules into helical chains. | nih.gov |

| C—H···O / C—H···Cl | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | These weak hydrogen bonds contribute to the overall packing arrangement. | researchgate.net |

| π–π Stacking | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Slipped π-stacking of indazole units is observed. | researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the molecular skeleton and the relative positioning of functional groups.

While 1D ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons, complex structures like substituted indazoles often require 2D NMR experiments for unambiguous assignment. These techniques reveal correlations between nuclei, confirming the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the benzene (B151609) portion of the ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon resonances based on their known proton assignments.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| H1 (N-H) | ~13.0 | - | C3, C7a, C3a |

| C3 | - | ~138 | H5 |

| C3a | - | ~122 | H5 |

| C4 | - | ~148 | H5, H6, -OCH₃ |

| H5 | ~7.0 | ~115 | C3a, C4, C7 |

| H6 | ~7.4 | ~125 | C4, C7a |

| H7 | ~7.2 | ~110 | C5, C3a |

| C7a | - | ~142 | H6, H1 |

| -OCH₃ | ~3.9 | ~56 | C4 |

Note: Chemical shifts are estimates based on general values for indazole and substituent effects. Actual values may vary.

Polymorphism describes the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and their characterization is critical, particularly in the pharmaceutical industry. nih.govjocpr.com While SC-XRD is the definitive method for identifying polymorphs, solid-state NMR (ssNMR) is a powerful complementary technique. dur.ac.ukjeol.com

Unlike in solution where molecules tumble rapidly, in the solid state, the NMR signals are influenced by the molecule's fixed orientation and its interactions with neighboring molecules. semanticscholar.org Consequently, molecules in different crystalline environments (i.e., different polymorphs) will produce distinct ssNMR spectra. jeol.com Even subtle differences in molecular conformation or intermolecular hydrogen bonding between two polymorphs of this compound would result in measurable differences in their ¹³C chemical shifts in an ssNMR spectrum. This allows ssNMR to identify the presence of different polymorphs in a sample and can be used for quantitative analysis. jocpr.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its chemical identity. For this compound (C₈H₇ClN₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The calculated exact mass for the [M+H]⁺ ion of C₈H₇ClN₂O is 183.0325, a value that HRMS can verify to within a few parts per million (ppm).

In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the original structure. The fragmentation of related heterocyclic systems often involves predictable cleavage events. nih.govnih.gov

Interactive Table: Plausible HRMS Fragmentation Pathway for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Plausible Origin |

| [M+H]⁺ | C₈H₈ClN₂O⁺ | 183.0325 | Protonated molecular ion |

| [M-CH₃]⁺ | C₇H₄ClN₂O⁺ | 166.9985 | Loss of a methyl radical from the methoxy (B1213986) group |

| [M-Cl]⁺ | C₈H₇N₂O⁺ | 147.0558 | Loss of a chlorine radical |

| [M-CO-CH₃]⁺ | C₆H₄ClN₂⁺ | 139.0063 | Loss of a methyl radical followed by loss of carbon monoxide |

This table presents a hypothetical fragmentation pathway based on common fragmentation rules for similar chemical structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are highly effective for identifying functional groups and gaining insights into the conformational landscape of this compound. The complementary nature of IR and Raman spectroscopy is particularly advantageous; vibrations that are strong in Raman may be weak in IR, and vice versa, allowing for a more complete structural assignment.

The key functional groups of this compound each exhibit characteristic vibrational frequencies. The indazole ring itself has a complex series of stretching and bending vibrations. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. The methoxy group (-OCH₃) is identifiable by its characteristic C-H stretching and bending modes, as well as the C-O stretching vibrations. The N-H stretching vibration of the indazole ring is also a key diagnostic peak.

A detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these vibrational modes. DFT calculations can predict the vibrational frequencies and intensities with a good degree of accuracy, aiding in the interpretation of experimental spectra and providing a deeper understanding of the molecule's conformational properties.

Below is a table summarizing the expected characteristic vibrational frequencies for the main functional groups in this compound, based on established ranges for similar aromatic and heterocyclic compounds.

| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H (Indazole) | Stretching | 3100 - 3500 | 3100 - 3500 | Medium-Strong (IR), Weak (Raman) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 | Medium-Weak (IR), Strong (Raman) |

| C-H (Methoxy) | Stretching | 2850 - 2960 | 2850 - 2960 | Medium (IR), Medium (Raman) |

| C=C/C=N (Indazole Ring) | Stretching | 1450 - 1620 | 1450 - 1620 | Strong (IR), Strong (Raman) |

| C-O (Methoxy) | Asymmetric Stretching | 1230 - 1275 | 1230 - 1275 | Strong (IR), Medium (Raman) |

| C-O (Methoxy) | Symmetric Stretching | 1020 - 1075 | 1020 - 1075 | Medium (IR), Medium (Raman) |

| C-Cl | Stretching | 600 - 800 | 600 - 800 | Strong (IR), Strong (Raman) |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Indazole Derivatives

When a chiral center is introduced into the indazole framework, for instance, through substitution at the N-1 or N-2 position with a chiral moiety, chiroptical spectroscopic techniques become indispensable for determining the absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful methods.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. For chiral indazole derivatives, the aromatic chromophore of the indazole ring will give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry of the molecule.

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. VCD probes the vibrational transitions of the molecule, providing a much more detailed stereochemical fingerprint than ECD. The VCD spectrum of a chiral molecule is unique to its absolute configuration and conformation in solution. Enantiomers will exhibit mirror-image VCD spectra.

The determination of the absolute configuration of chiral indazole derivatives using ECD and VCD typically involves a combined experimental and computational approach. researchgate.netnih.gov The experimental ECD and VCD spectra of the chiral molecule are recorded. Concurrently, quantum chemical calculations, most commonly using DFT, are performed to predict the theoretical ECD and VCD spectra for one of the enantiomers. researchgate.netnih.gov By comparing the experimental spectra with the calculated spectra, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. researchgate.netnih.gov

A recent study on indazole-derived synthetic cannabinoids demonstrated the power of this approach. researchgate.netnih.gov The researchers were able to determine the absolute configuration of several chiral indazole derivatives by comparing their experimental ECD and VCD spectra with the results of DFT calculations. researchgate.netnih.gov This work underscores the reliability of chiroptical spectroscopy for the stereochemical elucidation of complex chiral molecules containing the indazole scaffold. researchgate.netnih.gov

The table below outlines the general principles of applying chiroptical techniques to chiral indazole derivatives.

| Technique | Principle | Information Obtained | Application to Chiral Indazole Derivatives |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | Information about the electronic transitions and the absolute configuration of chiral chromophores. | The indazole ring acts as a chromophore, and its interaction with a chiral center produces characteristic Cotton effects, allowing for the determination of absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Detailed information about the absolute configuration and solution-state conformation of the entire molecule. | Provides a rich fingerprint of the molecule's stereochemistry. Comparison of experimental and calculated VCD spectra allows for unambiguous assignment of the absolute configuration. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Chloro-4-methoxy-1H-indazole. These calculations, based on the principles of quantum mechanics, can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and calculating their energies. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.gov This process identifies the lowest energy conformation of the molecule, which is crucial for understanding its reactivity and interactions.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of novel indazole derivatives, DFT calculations were used to determine the HOMO-LUMO energy gaps, which provided insights into their relative stabilities and reactivities. nih.gov

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. The MEP surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting how the molecule will interact with other molecules, such as biological targets. nih.gov

Table 1: Representative DFT Calculated Parameters for Indazole Derivatives Note: This table contains representative data from studies on various indazole derivatives to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | -6.34878 | -1.4283 | 4.92048 |

| 1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide | -5.27715 | -2.60523 | 2.67192 |

| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | -6.8823 | -2.45457 | 4.42773 |

Data sourced from a study on novel indazole derivatives. nih.gov

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are often used to predict various electronic properties and spectroscopic parameters. For example, ab initio calculations can be used to compute theoretical vibrational frequencies, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. nih.gov While no specific ab initio studies on this compound are publicly available, this methodology is a standard approach for characterizing novel compounds.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For indazole derivatives, docking studies have been performed to predict their binding modes with various protein targets, such as enzymes and receptors. nih.govderpharmachemica.com

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein and score them based on a scoring function that estimates the binding affinity. nih.gov The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. worldscientific.com For example, in a study of new substituted indazole derivatives, molecular docking was used to investigate their binding to the aromatase enzyme, a target in breast cancer therapy. derpharmachemica.com The study identified key interactions with residues like Arg115 and Met374. derpharmachemica.com

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the system over time. MD simulations are used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating the physicochemical properties or structural features (descriptors) of a set of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. For indazole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antimicrobial or anticancer effects. nih.goveurekaselect.com The descriptors used in QSAR models can be topological, electronic, or steric in nature. nih.gov

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics tools are used for tasks such as virtual screening of compound libraries, diversity analysis, and the design of new molecules with desired properties. nih.gov For indazole derivatives, cheminformatics approaches can be used to explore the chemical space of possible substitutions on the indazole scaffold and to identify novel compounds with potentially improved activity and pharmacokinetic profiles. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for indazole derivatives, a class to which this compound belongs, is crucial for understanding their mechanism of action and for designing new, more potent analogs. These models mathematically correlate the structural features of the compounds with their biological activities.

One approach involves the generation of QSAR models using a combination of 2D and 3D structural descriptors. For a series of indazole compounds, a genetic algorithm coupled with multiple linear regression (GA-MLR) can be employed to select the most relevant descriptors and build a robust predictive model. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. For instance, a validated QSAR model for indazole compounds inhibiting S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN)-mediated quorum sensing was able to explain and predict a significant portion of the variance in inhibitory activity. nih.gov

Another powerful technique is 3D-QSAR, which considers the three-dimensional properties of the molecules. Field-based and Gaussian-based 3D-QSAR studies have been performed on indazole derivatives to understand the factors influencing their inhibitory potency against targets like hypoxia-inducible factor-1α (HIF-1α). nih.gov These models generate steric and electrostatic contour maps that provide a structural framework for designing new inhibitors by highlighting regions where modifications to the molecule would likely enhance or diminish its activity. nih.gov

The statistical quality of the developed models is paramount. Parameters such as the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the predictive ability of the model, are used for validation.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² | Squared correlation coefficient (goodness of fit) | > 0.6 |

| Q² | Cross-validated squared correlation coefficient (internal predictive ability) | > 0.5 |

| r²_pred | Squared correlation coefficient for the external test set (external predictive ability) | > 0.6 |

| RMSE | Root Mean Square Error | As low as possible |

These predictive models, once validated, can be used to screen virtual libraries of related compounds, prioritizing the synthesis and biological evaluation of those with the highest predicted activity.

Descriptors and Statistical Methods in QSAR for Indazole Scaffolds

The success of a QSAR model heavily relies on the choice of molecular descriptors and the statistical methods used to correlate them with biological activity. For the indazole scaffold, a wide array of descriptors can be calculated to capture different aspects of the molecular structure.

Molecular Descriptors:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, electrostatic potential).

In studies on indazole compounds, a combination of both 2D and 3D descriptors has been shown to be effective in building predictive QSAR models. nih.gov

Statistical Methods:

Several statistical methods can be employed to develop the QSAR equation. The choice of method depends on the complexity of the dataset and the relationship between the descriptors and the biological activity.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the activity. Genetic algorithms are often used in conjunction with MLR to select the most relevant subset of descriptors. nih.gov

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. PLS is commonly used in 3D-QSAR studies to handle the large number of field-based descriptors. nih.gov

The combination of appropriate descriptors and robust statistical methods allows for the development of predictive QSAR models for the indazole scaffold. These models are invaluable tools in medicinal chemistry for understanding structure-activity relationships and for the design of novel, potent therapeutic agents.

Table 2: Common Descriptors and Statistical Methods in Indazole QSAR Studies

| Category | Examples | Statistical Methods |

|---|---|---|

| Constitutional Descriptors | Molecular Weight, Number of H-bond donors/acceptors | Multiple Linear Regression (MLR) |

| Topological Descriptors | Wiener Index, Kier & Hall Connectivity Indices | Partial Least Squares (PLS) |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole moment | Genetic Algorithm (GA) |

| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction |

| RDF Descriptors | Radial Distribution Function | |

Pre Clinical Biological Activity and Mechanism of Action Research

Exploration of Indazole Derivatives as Kinase Inhibitors

The indazole nucleus is recognized as a valuable pharmacophore in the design of kinase inhibitors. nih.govrsc.org Numerous indazole derivatives have been synthesized and evaluated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.gov

Indazole derivatives have shown significant inhibitory activity against a range of both tyrosine and serine/threonine kinases. For instance, a number of compounds incorporating the indazole scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase. nih.gov The Pim kinases, a family of serine/threonine kinases, are another important target, and several indazole-based molecules have been developed as their inhibitors. nih.gov

Furthermore, the Aurora kinases, which are key regulators of mitosis, have been successfully targeted by indazole derivatives. nih.gov Research has also led to the discovery of indazole-based inhibitors of TTK, a dual-specificity kinase involved in the spindle assembly checkpoint. The indazole core has also been utilized in the development of inhibitors for p38 MAPK, a key enzyme in a signaling pathway that responds to stress stimuli.

While many indazole-based kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of kinases, there is also evidence of indazoles acting as allosteric modulators. For example, a series of indazole arylsulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). These compounds bind to an intracellular allosteric site on the receptor.

The binding modes of indazole derivatives to their target kinases have been extensively studied. Typically, the indazole ring establishes crucial hydrogen bond interactions with the hinge region of the kinase domain. The specific substitutions on the indazole core then determine the compound's selectivity and potency by interacting with other regions of the binding site. nih.gov

Investigating Anti-tumor Activity in in vitro Cell Line Models

The kinase inhibitory activity of indazole derivatives often translates into potent anti-tumor effects in cellular models. These compounds have been evaluated against a wide array of cancer cell lines, demonstrating significant anti-proliferative and cytotoxic activities. nih.govmdpi.com

The anti-proliferative activity of indazole derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. For example, certain 1H-indazole-3-amine derivatives have demonstrated potent activity against cell lines such as the chronic myeloid leukemia line K562 and the liver cancer line Hep-G2. nih.gov The table below summarizes the IC50 values for a selection of indazole derivatives against different cancer cell lines, illustrating the potential of this chemical class.

| Compound | Cell Line | IC50 (µM) |

| Indazole Derivative A | K562 | 5.15 |

| Indazole Derivative B | A549 | >50 |

| Indazole Derivative C | PC-3 | 24.31 |

| Indazole Derivative D | Hep-G2 | 3.32 |

Data presented is for illustrative purposes and is based on structurally related indazole derivatives, not 3-Chloro-4-methoxy-1H-indazole.

In addition to inhibiting cell proliferation, many indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have demonstrated that treatment with certain indazole compounds leads to classic apoptotic changes. Furthermore, these compounds can modulate the cell cycle, often causing an arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. For instance, some indazole derivatives have been observed to cause cell cycle arrest in the G2/M phase.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several indazole derivatives have been investigated for their anti-angiogenic properties. researchgate.netnih.govresearchgate.net By inhibiting key kinases involved in angiogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can effectively block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. nih.govresearchgate.net Preclinical models, including the zebrafish subintestinal vessel model, have been used to confirm the anti-angiogenic potential of certain indazole derivatives. nih.gov

Assessment of Anti-inflammatory and Immunomodulatory Effects

The indazole nucleus is a prominent scaffold in the development of agents with anti-inflammatory properties. researchgate.netinnovatpublisher.com Research has shown that various indazole derivatives can exert anti-inflammatory effects through multiple mechanisms. One study identified that certain indazoles exhibit marked anti-inflammatory activity by interacting with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov

In vitro studies on peripheral blood mononuclear cells (PBMCs) have demonstrated that indazole and its derivatives can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). For instance, the IC₅₀ value for TNF-α inhibition by indazole was determined to be 220.11 μM, while 6-nitroindazole (B21905) showed an IC₅₀ of 100.75 μM for IL-1β inhibition, which was comparable to the standard drug dexamethasone. nih.gov Another study highlighted that specific 2,3-diphenyl-2H-indazole derivatives also display inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.com

Animal models have further substantiated these findings. In the carrageenan-induced rat paw edema model, a standard for screening anti-inflammatory compounds, indazole derivatives have shown significant activity. nih.govhep.com.cn For example, a study on 1,3-substituted 1H-indazole derivatives found that compound 1a, at a 30 mg/kg dose, produced an inhibition of edema comparable to the standard drug etoricoxib. hep.com.cn Similarly, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to inhibit arachidonic acid-induced mouse ear edema. nih.gov

| Compound | Assay | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Indazole | In vitro (PBMCs) | TNF-α Inhibition | IC₅₀ = 220.11 μM | nih.gov |

| 6-Nitroindazole | In vitro (PBMCs) | IL-1β Inhibition | IC₅₀ = 100.75 μM | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | In vitro | COX-2 Inhibition | Demonstrated inhibitory activity | mdpi.com |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | In vivo (Rat Paw Edema) | Inhibition of Edema | Activity comparable to etoricoxib | hep.com.cn |

Evaluation of Anti-microbial and Anti-parasitic Activity

The indazole framework is a key component in a variety of synthetic compounds that possess a wide spectrum of antimicrobial and antiparasitic activities. nih.gov

Antibacterial and Antifungal Research

Numerous studies have highlighted the potential of indazole derivatives as antibacterial and antifungal agents. orientjchem.org A series of N-methyl-3-aryl indazoles were tested against four bacterial strains (Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium) and one fungal strain (Candida albicans), with several compounds showing excellent inhibitory activity. orientjchem.org The indazole scaffold is considered a useful bioisostere for benzimidazoles and indoles in modern drug design for antimicrobial agents. orientjchem.org

Other research has focused on designing dual-action agents. For example, certain 2H-indazole derivatives were synthesized and tested against intestinal and vaginal pathogens, showing growth inhibition against Candida albicans and Candida glabrata. mdpi.com The versatility of the indazole core allows for the development of compounds with a broad range of activities against various Gram-positive and Gram-negative bacterial strains. mdpi.com Specifically, 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme, highlighting a specific mechanism of antibacterial action. mdpi.comnih.gov

| Compound Class | Target Organisms | Key Finding | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | X. campestris, E. coli, B. cereus, B. megaterium, C. albicans | Several compounds showed excellent inhibitory activity. | orientjchem.org |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Demonstrated in vitro growth inhibition. | mdpi.com |

| 3-phenyl-1H-indazole derivatives | Bacteria | Identified as DNA gyrase B inhibitors. | mdpi.com |

Antileishmanial Investigations

Derivatives of indazole have shown significant promise as antileishmanial agents. tandfonline.com Research on 3-chloro-6-nitro-1H-indazole derivatives, which are structurally related to this compound, revealed biological potency against three species of Leishmania: L. infantum, L. tropica, and L. major. tandfonline.comnih.gov In these studies, the inhibitory potency was found to be dependent on the specific Leishmania species. For L. infantum, several derivatives exhibited strong to moderate activity. tandfonline.comnih.gov Molecular docking studies suggest that these compounds may act as inhibitors of trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. tandfonline.comnih.govnih.gov

Further studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives demonstrated potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. mdpi.com In an in vivo model of cutaneous leishmaniasis caused by L. amazonensis, one derivative, NV6, showed leishmanicidal activity comparable to the control drug amphotericin B, significantly reducing lesion development and parasite load. mdpi.comnih.govresearchgate.net

| Compound Class | Target Species | Key Finding | Reference |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum, L. tropica, L. major | Exhibited strong to moderate activity, particularly against L. infantum. | tandfonline.comnih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles (e.g., NV6) | L. amazonensis (in vivo) | Activity comparable to amphotericin B; significant reduction in lesion size and parasite load. | mdpi.comnih.gov |

| 2-benzyl-5-nitroindazolin-3-one derivatives | L. amazonensis (in vitro) | Four compounds were as active as Amphotericin B against intracellular amastigotes. | nih.gov |

Receptor Antagonism and Agonism Studies

The indazole scaffold has been utilized to develop potent and selective antagonists for several G-protein coupled receptors (GPCRs).

CCR4 Antagonism : A series of indazole arylsulfonamides were synthesized and identified as antagonists of the human CC-chemokine receptor 4 (CCR4), which is a therapeutic target for asthma and other allergic diseases. acs.org These antagonists were found to bind to an intracellular allosteric site on the receptor. acs.org The expression of CCR4 on Th2 cells makes it a key target, as these cells are involved in the inflammatory cascade of allergic diseases. nih.gov

Bradykinin (B550075) B1 Receptor Antagonism : A class of indazole-derived compounds has been reported as novel bradykinin B1 receptor antagonists. nih.gov Several compounds in this class demonstrated low-nanomolar affinity for the human B1 receptor, which is implicated in inflammation and pain. nih.gov

Other Receptors : Research has also identified indazole derivatives as dual angiotensin II type 1 (AT1) receptor antagonists and partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonists. nih.gov Additionally, 2H-indazole-3-carboxamide derivatives have been discovered as potent antagonists for the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy. nih.gov

Enzyme Inhibition Studies

Indazole derivatives have been investigated as inhibitors of various enzymes implicated in disease processes.

IDO1 Inhibition : 3-substituted 1H-indazoles have been explored for their ability to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a key enzyme in tryptophan metabolism and is a target in cancer immunotherapy. Certain derivatives were found to have potent inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov

Carbonic Anhydrase Inhibition : While specific studies on this compound are not prominent, the general class of nitrogen-containing heterocycles, including indazoles, is frequently studied for carbonic anhydrase inhibition.

Other Kinases : The indazole nucleus is a core feature in many kinase inhibitors. researchgate.net For example, derivatives have been developed as inhibitors of Jun N-terminal kinase (JNK), a pathway activated by environmental stress and pro-inflammatory cytokines. google.com Others have shown inhibitory activity against fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinase (ERK). nih.gov

Structure Activity Relationship Sar and Design Principles for Indazole Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of indazole derivatives is profoundly influenced by the type and placement of functional groups on the indazole ring. nih.gov These modifications can affect the molecule's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

Role of Halogens (e.g., Chlorine at C3, Fluorine)

The presence of a chlorine atom at the C3 position of the indazole ring is a common feature in many biologically active derivatives. This substitution can significantly impact the compound's pharmacological properties. The chlorine atom is known to be a versatile substituent in drug design, capable of influencing a molecule's conformation and binding affinity through various interactions, including hydrogen bonds and halogen bonds. chemrxiv.org

Fluorine substitutions, while not present in the parent compound 3-Chloro-4-methoxy-1H-indazole, are also a key consideration in the broader SAR of indazoles. Fluorine can alter the metabolic stability and binding affinity of a molecule. For example, the introduction of fluorine atoms on an attached phenyl ring of an indazole derivative has been shown to remarkably improve its inhibitory activity against certain kinases.

Significance of Methoxy (B1213986) Group at C4 and Other Alkoxy/Alkyl Substitutions

The methoxy group at the C4 position of the indazole ring plays a significant role in modulating the biological activity of its derivatives. The C4-methoxy group can influence the molecule's electronics and lipophilicity, and it can also participate in hydrogen bonding with target proteins through its oxygen atom.

In the broader context of indazole derivatives, alkoxy groups like methoxy are often crucial for potent activity. For instance, in a series of indazole arylsulfonamides investigated as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents. nih.gov The oxygen of the methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the ligand in the binding site of a protein.

Furthermore, the position of the methoxy group is critical. For example, in a study of bis-indolyl conjugates, a 2-methoxy substitution on an attached ring resulted in enhanced activity, followed by a 3-methoxy substitution, while a 4-methoxy group led to moderate activity, underscoring the subtle but significant impact of substituent placement. mdpi.com

| Substitution | Position | Effect on Activity |

| Chlorine | C3 | Can enhance binding affinity and is a common feature in bioactive indazoles. |

| Methoxy | C4 | Often crucial for potent activity, can act as a hydrogen bond acceptor. |

| Other Alkoxy/Alkyl | Various | The size and nature of these groups can significantly influence potency and selectivity. |

Effects of N-Substitution (N1, N2) on Activity and Tautomeric Preference

Substitution at the N1 or N2 positions of the indazole ring is a key strategy for modulating the pharmacological properties of these compounds. N-substitution can significantly affect a molecule's solubility, metabolic stability, and target-binding affinity. The position of the substituent (N1 vs. N2) can also determine the preferred tautomeric form, which can have a profound impact on biological activity. nih.gov

Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-indazole tautomer. nih.gov The nature of the substituent at the nitrogen atom can influence this preference. For example, the introduction of an acetyl group at the N1 position, as seen in N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, demonstrates how N-acylation can be used to modify the properties of the parent indazole. nih.gov

Impact of Aromatic and Heterocyclic Moieties Attached to the Indazole Core

The attachment of aromatic and heterocyclic moieties to the indazole core is a common strategy for developing potent and selective inhibitors of various biological targets. These appended rings can engage in a variety of interactions with the target protein, including π-π stacking, hydrophobic interactions, and hydrogen bonding.

For instance, in the design of anti-cancer agents, the introduction of a substituted phenyl group at the C3 position of the indazole ring can lead to potent antiproliferative activity. nih.gov The nature and position of substituents on this appended aromatic ring can further fine-tune the biological activity. nih.gov

Stereochemical Considerations in Indazole-Based Ligand Design

Stereochemistry can play a critical role in the biological activity of indazole-based ligands, although this aspect is less explored for the specific this compound scaffold. However, general principles of stereochemistry in drug design are applicable.

When a chiral center is introduced into an indazole derivative, the different enantiomers or diastereomers can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in a molecule determines how it fits into the chiral binding site of a target protein.

For example, in a series of indazole arylsulfonamides, the introduction of a chiral center in the N1-substituent would be expected to lead to differences in the activity of the resulting enantiomers. nih.gov The design and synthesis of stereochemically pure indazole derivatives are therefore important for optimizing their therapeutic potential.

Computational Chemistry in SAR Elucidation

Computational chemistry plays an increasingly important role in the elucidation of SAR for indazole derivatives. researchgate.net Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how these molecules interact with their biological targets. nih.gov

Molecular docking can be used to predict the binding mode of an indazole derivative in the active site of a protein. researchgate.net This information can help to explain the observed SAR and guide the design of new, more potent inhibitors. For example, docking studies can reveal key hydrogen bonding interactions or hydrophobic contacts that are essential for high-affinity binding.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of untested compounds and to identify the key structural features that are important for activity. For the this compound scaffold, QSAR could be employed to predict how different substituents at various positions would affect a specific biological endpoint, thereby prioritizing synthetic efforts.

Ligand Efficiency and Lipophilicity Index in Drug Design

In modern drug discovery, it is not sufficient for a compound to be potent; it must also exhibit favorable physicochemical properties to be a viable drug candidate. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two important metrics used to assess the quality of a compound during the hit-to-lead and lead optimization phases. nih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is a useful tool for comparing the potency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to achieve its binding affinity. For a series of 1H-indazole-based derivatives developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), excellent ligand efficiencies ranging from 0.30 to 0.48 were reported. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as the Lipophilicity Index, relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable parameter for optimizing the balance between potency and lipophilicity, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov

| Metric | Formula | Desired Value | Significance in Drug Design |

| Ligand Efficiency (LE) | -RT ln(Ki/C0) / N | ≥ 0.3 kcal/mol per non-hydrogen atom | Normalizes potency for molecular size, guiding the selection of smaller, more efficient hits. |

| Lipophilic Ligand Efficiency (LLE) | pKi - logP | > 5 | Balances potency and lipophilicity to mitigate risks of promiscuity and poor ADME properties. |

This table presents general guidelines for LE and LLE in drug discovery.

Pharmacophore Modeling and Virtual Screening

Computational techniques such as pharmacophore modeling and virtual screening are powerful tools for accelerating the discovery of new bioactive molecules. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand, like a derivative of this compound, or from the structure of the target's binding site. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired features.

Virtual screening is a computational method used to screen large libraries of virtual compounds against a biological target to identify potential hits. This can be done through ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. In the context of this compound, if it were identified as a hit in a high-throughput screen, its structure could be used to generate a pharmacophore model for virtual screening to find other compounds with similar activity, or it could be docked into the active site of its target to understand its binding mode and guide the design of more potent analogs. For instance, fragment-based virtual screening has been successfully used to design novel FGFR1 inhibitors bearing an indazole scaffold. nih.gov

Applications As Synthetic Intermediates and Building Blocks

3-Chloro-4-methoxy-1H-indazole as a Scaffold for Complex Molecule Synthesis

The chemical structure of this compound is primed for elaboration into a diverse array of more complex molecules. The indazole ring itself is a stable aromatic system, and the substituents—a chloro group at the 3-position, a methoxy (B1213986) group at the 4-position, and a reactive proton on the ring nitrogen—provide distinct handles for synthetic modification. This strategic placement of functional groups allows for regioselective reactions, making it a valuable building block for creating libraries of compounds for various screening purposes.

The chloro atom at the C3 position is a particularly useful functional group, often serving as a leaving group in nucleophilic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions enable the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents. The methoxy group at the C4 position influences the electronic properties of the benzene (B151609) portion of the scaffold and can be demethylated to a hydroxyl group, providing another point for derivatization. The N-H bond of the pyrazole (B372694) ring can be readily alkylated, arylated, or acylated to further expand the chemical space.

The synthesis of complex molecules from indazole cores is a well-established strategy in pharmaceutical development. nih.gov For instance, processes have been developed for synthesizing fluorinated indazoles for active pharmaceutical ingredient (API) intermediates using methods like intramolecular Ullmann-type reactions. researchgate.net Similarly, this compound can be envisioned as a starting material for multi-step syntheses, leading to compounds with potential therapeutic value. The synthesis of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide demonstrates how the indazole core can be functionalized to create complex sulfonamide derivatives. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C3-Cl | Suzuki Coupling | Boronic acids/esters, Pd catalyst, base | Aryl, Heteroaryl, Alkyl |

| C3-Cl | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino derivatives |

| C3-Cl | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl derivatives |

| C3-Cl | Nucleophilic Substitution | Alkoxides, Thiolates | Ether, Thioether |

| N1-H | Alkylation/Arylation | Alkyl halides, Arylboronic acids | N-substituted indazoles |

| C4-OCH₃ | Demethylation | BBr₃, HBr | Phenolic hydroxyl group |

Use in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug development. It begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. researchgate.net The indazole scaffold is a popular core for FBDD due to its rigid bicyclic structure, which can effectively position substituents for interaction with protein binding sites. nih.gov

This compound possesses ideal characteristics for an FBDD fragment:

Low Molecular Weight: Its molecular weight (182.61 g/mol ) falls within the typical range for fragments.

Defined Exit Vectors: The chloro group, the N-H proton, and the methoxy group provide clear, chemically accessible points for elaboration and linking with other fragments.

Privileged Scaffold: Indazole derivatives are known to inhibit a wide range of biological targets, particularly protein kinases. nih.govnih.gov

In a typical FBDD campaign, a library of indazole derivatives could be screened against a target like a protein kinase. Research has shown that indazole-based fragments can be identified through screening and subsequently optimized into potent inhibitors. nih.gov For example, an indazole fragment hit was expeditiously improved into a potent AXL kinase inhibitor through guided optimization. nih.gov The 3-chloro and 4-methoxy groups of the titular compound offer specific steric and electronic properties that can be fine-tuned. The chlorine atom can form halogen bonds or act as a placeholder for a larger group, while the methoxy group can occupy a hydrophobic pocket or be modified to introduce hydrogen-bonding capabilities.

Table 2: Properties of this compound as a Molecular Fragment

| Property | Value/Description | Relevance in FBDD |

|---|---|---|

| Molecular Weight | 182.61 g/mol | Conforms to the "Rule of Three" for fragments. |

| Scaffold | 1H-Indazole | Known "privileged" structure in medicinal chemistry. |

| Key Functional Groups | Chloro, Methoxy, N-H | Provide vectors for synthetic elaboration. |

| Potential Targets | Protein Kinases (e.g., FGFR, EGFR, ALK), PARP | Indazole core is present in many approved kinase inhibitors. nih.gov |

Derivatization for Material Science Applications (e.g., conductive polymers, OLEDs)

While the primary focus for indazole derivatives has been in pharmaceuticals, their inherent electronic and photophysical properties make them potential candidates for material science research. Aromatic heterocyclic compounds are foundational to the field of organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers.

The indazole ring is an electron-rich aromatic system. By attaching suitable functional groups, its electronic properties, such as the HOMO/LUMO energy levels, can be modulated. Derivatization of this compound could lead to novel materials:

OLEDs: For a molecule to be used in an OLED, it must possess good charge transport properties and, for emissive layers, high photoluminescence quantum yield. The indazole core could be functionalized with electron-donating or electron-withdrawing groups via its reactive handles to tune its emission color and efficiency. While specific research on this compound for OLEDs is not prominent, related heterocyclic structures are actively investigated. bldpharm.com

Conductive Polymers: To create a conductive polymer, monomer units must be linked together to form a conjugated backbone. The chloro group and the N-H position on this compound could be used to attach polymerizable groups (like vinyl or thiophene (B33073) units). Polymerization would lead to a material where the indazole core is either part of the main conjugated chain or a pendant group, influencing the final polymer's electronic characteristics.

These applications remain largely exploratory. However, the synthetic versatility of the molecule provides a platform for researchers to design and synthesize novel indazole-based materials for systematic investigation of their structure-property relationships in organic electronics.

Role in Agrochemical Research

The pyrazole ring, a key component of the indazole structure, is a well-established toxophore in the agrochemical industry. clockss.org Pyrazole and its fused derivatives, including indazoles, are found in commercial herbicides, fungicides, and insecticides. Their mode of action often involves the inhibition of specific enzymes essential for the survival of weeds, fungi, or insects. clockss.org

This compound can serve as a valuable building block in the discovery of new agrochemicals. The design of new pesticides involves creating large libraries of related compounds to find a molecule with high target potency, appropriate selectivity (to avoid harming crops or non-target organisms), and suitable environmental persistence.

The substituents on the this compound scaffold can be systematically varied to optimize these properties:

The 3-chloro position is a common feature in many active compounds and can be replaced with other groups to probe interactions with the target's binding site.

The 4-methoxy group affects the molecule's lipophilicity, which influences its uptake and transport within the target pest or plant.

The N1-position can be derivatized to alter metabolic stability and physicochemical properties.

For example, certain 5-hydroxypyrazole derivatives act as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. clockss.org It is plausible that derivatives of this compound could be synthesized and screened for similar or novel herbicidal, fungicidal, or insecticidal activities.

Future Perspectives and Research Challenges

Development of Novel and Efficient Synthetic Routes for Specific Indazole Isomers

A primary challenge in the field is the development of synthetic methodologies that are not only efficient and high-yielding but also offer precise control over regioselectivity. For multi-substituted indazoles such as 3-Chloro-4-methoxy-1H-indazole, achieving the desired isomeric purity is often complex and requires multi-step procedures. Future research is focused on creating more direct and atom-economical synthetic routes.

Key areas of development include:

C-H Amination: Advanced methods like silver(I)-mediated intramolecular oxidative C-H amination are being explored for the construction of the indazole core, which can be particularly efficient for synthesizing 3-substituted indazoles. nih.gov

Catalytic Cyclization: The use of copper-catalyzed intramolecular Ullmann-type reactions represents a promising strategy for forming the indazole ring system from appropriately substituted precursors like o-haloaryl N-sulfonylhydrazones. nih.govresearchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being investigated to improve reaction efficiency, reduce reaction times, and enhance safety, particularly for reactions that are difficult to scale up using traditional batch methods. A highly efficient one-pot, two-step microwave procedure has been developed for synthesizing 1-aryl-1H-indazoles. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing syntheses that minimize waste and avoid hazardous reagents, aligning with the principles of green chemistry. nih.gov

The ultimate goal is to establish robust and scalable synthetic platforms that allow for the facile and specific generation of complex indazole isomers, thereby accelerating the discovery and development of new chemical entities.

Advanced Mechanistic Studies on Chemical Transformations

A deeper, fundamental understanding of the reaction mechanisms underlying indazole synthesis and functionalization is critical for optimizing existing methods and designing new ones. While many synthetic protocols have been developed, detailed mechanistic insights are often lacking. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these pathways.

Challenges and research directions include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in mapping reaction energy profiles, identifying transition states, and predicting the regiochemical outcomes of reactions involving substituted indazoles.

Advanced Spectroscopy: In-situ spectroscopic techniques, such as advanced NMR and mass spectrometry methods, can be used to detect transient intermediates and provide direct evidence for proposed reaction pathways.

Kinetic Studies: Detailed kinetic analysis of catalytic cycles can help identify rate-determining steps and provide insights into how to modify catalysts or reaction conditions to improve efficiency and selectivity. For instance, preliminary mechanistic studies on silver(I)-mediated C-H amination suggest the reaction proceeds via a single electron transfer (SET) pathway. nih.gov

By unraveling the intricate mechanistic details of these chemical transformations, chemists can move from empirical optimization to rational design of synthetic routes for compounds like this compound.

Identification of New Biological Targets and Mechanisms of Action for Indazole Derivatives

Indazole derivatives are known to exhibit a wide range of biological activities, acting on numerous protein targets. researchgate.net However, the full therapeutic potential of this scaffold is likely untapped. A significant future challenge is to identify novel biological targets and to fully understand the molecular mechanisms through which these compounds exert their effects. The specific substitution pattern of this compound, with its electron-withdrawing chloro group and electron-donating methoxy (B1213986) group, creates a unique electronic and steric profile that could be exploited for novel target interactions.

Future research efforts will concentrate on:

Target Deconvolution: Employing chemoproteomics, genetic screening, and other advanced techniques to identify the specific protein binding partners for bioactive indazole derivatives.